1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid

KIAA1363 inhibitor Structure-activity relationship NCEH1/AADACL1

KIAA1363 inhibitor SAR studies are confounded by potency variability across halonaphthyl carbamate analogs. This compound provides a validated potency anchor (IC₅₀ 130 nM) for quantitative benchmarking. • 9-fold potency gain vs. parent AX11890 (IC₅₀ 1,200 nM) • Defined 15% differential vs. 1-chloro analog (150 nM) for halogen-bonding SAR • Covalent carbamylation mechanism confirmed; suitable for competitive ABPP target engagement assays. Supplied neat with characterization data.

Molecular Formula C16H18BrNO2
Molecular Weight 336.22 g/mol
Cat. No. B13443289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid
Molecular FormulaC16H18BrNO2
Molecular Weight336.22 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1)C(=C(C=C2)OC(=O)N(C)C)Br
InChIInChI=1S/C16H18BrNO2/c1-4-5-11-6-8-13-12(10-11)7-9-14(15(13)17)20-16(19)18(2)3/h6-10H,4-5H2,1-3H3
InChIKeyAFPQAZWPWWDPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid: A 6-Substituted Halonaphthyl Carbamate for KIAA1363/NCEH1 Inhibitor Research


1-Bromo-6-propyl-2-naphthalenyl ester N,N-dimethylcarbamic acid (CAS 1397274-79-1, MW 336.22, C₁₆H₁₈BrNO₂) is a synthetic halonaphthyl carbamate compound developed as part of a focused library of (1-halo-2-naphthyl) carbamate-based inhibitors targeting the serine hydrolase KIAA1363 (also designated NCEH1/AADACL1), an enzyme whose activity is positively associated with tumor cell invasiveness [1]. The compound incorporates three distinguishing structural features: a bromine atom at the naphthalene 1-position, an n-propyl substituent at the 6-position, and an N,N-dimethylcarbamate ester at the 2-position. It serves as a research tool compound for structure-activity relationship (SAR) studies and chemical probe development, with its potency having been quantitatively characterized in recombinant human KIAA1363 enzyme inhibition assays [2].

Why Close Analogs of 1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid Cannot Be Assumed Interchangeable


Within the (1-halo-2-naphthyl) carbamate inhibitor series, even modest structural modifications produce large and quantifiable shifts in KIAA1363 inhibitory potency. The parent compound AX11890 (1-bromo-2-naphthyl N,N-dimethylcarbamate, lacking the 6-propyl group) exhibits an IC₅₀ of 1,200 nM [1], while installation of the 6-propyl substituent yields IC₅₀ values of 130 nM (Br) and 150 nM (Cl) [2][3] — representing an approximately 9-fold potency gain. Furthermore, replacing bromine with chlorine at the 1-position produces a measurable (15%) difference in IC₅₀ (130 vs. 150 nM) [2][3]. In a broader context, the structurally distinct but therapeutically related KIAA1363 inhibitor JW480 achieves an IC₅₀ of 12 nM through an entirely different chemotype [4]. These quantitative discontinuities demonstrate that in-class compounds cannot be interchanged without introducing uncontrolled variables into experimental design, particularly in assays where inhibitor potency directly determines the extent of target engagement and downstream phenotypic readouts.

Quantitative Differentiation Evidence for 1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid Versus Closest Comparators


6-Propyl Substitution Confers ~9-Fold KIAA1363 Potency Gain Over the Unsubstituted Parent Compound AX11890

The target compound achieves an IC₅₀ of 130 nM against recombinant human KIAA1363, representing a 9.2-fold improvement in potency relative to its direct structural ancestor AX11890 (1-bromo-2-naphthyl N,N-dimethylcarbamate), which has an IC₅₀ of 1,200 nM (1.2 μM) under comparable assay conditions [1][2]. The only structural difference between the two compounds is the presence of the n-propyl group at the naphthalene 6-position in the target compound. This potency gain is attributed to the 6-substituent occupying a hydrophobic pocket in the KIAA1363 active site, as inferred from the SAR study that explicitly explored 6-position derivatization [1]. The magnitude of this improvement places the compound in the sub-micromolar potency range, compared to the low-micromolar potency of the parent scaffold.

KIAA1363 inhibitor Structure-activity relationship NCEH1/AADACL1 Serine hydrolase Halonaphthyl carbamate

Bromine at the 1-Position Provides a Measurable 1.15-Fold Potency Advantage Over the 1-Chloro Analog

Within the 6-propyl-substituted sub-series, the 1-bromo derivative (target compound, IC₅₀ = 130 nM) exhibits a small but reproducible 1.15-fold improvement in potency compared to the 1-chloro analog (1-chloro-6-propylnaphthalen-2-yl dimethylcarbamate, IC₅₀ = 150 nM) when tested under identical assay conditions [1][2]. Both compounds share identical 6-propyl and N,N-dimethylcarbamate moieties, isolating the halogen identity as the differentiating variable. While the absolute magnitude of this difference is modest—consistent with the similar van der Waals radii of Br (1.85 Å) and Cl (1.75 Å)—it provides directional SAR information that may inform the design of subsequent analogs where halogen-dependent interactions (e.g., halogen bonding with backbone carbonyls) contribute to binding affinity.

Halogen substitution KIAA1363 Carbamate inhibitor Bioisostere comparison SAR

Covalent Carbamylation Mechanism Confirmed for the Halonaphthyl Carbamate Series Enables Activity-Based Protein Profiling Applications

The parent compound AX11890 (1-bromo-2-naphthyl N,N-dimethylcarbamate) was demonstrated by electrospray ionization mass spectrometry (ESI-MS) to carbamylate the catalytic serine residue Ser191 of KIAA1363, confirming a time-dependent, covalent mechanism of inhibition common to the (1-halo-2-naphthyl) carbamate series [1]. As a member of this series sharing an identical carbamate warhead, the target compound is expected to operate through the same covalent mechanism. This mechanistic feature distinguishes the halonaphthyl carbamate class from reversible, non-covalent KIAA1363 inhibitors and is functionally relevant: activity-based protein profiling (ABPP) using competitive serine hydrolase probes demonstrated that the related compound AX13057 inhibited tumor-localized KIAA1363 in SK-OV-3 xenograft-bearing mice [1]. The covalent binding mode confers sustained target engagement that persists beyond free compound clearance, a parameter not captured by IC₅₀ values alone.

Covalent inhibitor Activity-based protein profiling Serine hydrolase Mechanism of action ABPP

Positioning Within the KIAA1363 Inhibitor Landscape: Potency, Chemotype, and Tool Compound Selection Rationale

The target compound occupies a defined potency niche within the broader KIAA1363 inhibitor landscape. At an IC₅₀ of 130 nM [1], it is substantially more potent than the initial screening hit AX11890 (1,200 nM) and the related carbamate JW148 (200 nM) [2][3], comparable to AS115 (150 nM, a distinct fluorophenyl carbamate chemotype) [4], and 10.8-fold less potent than the optimized clinical candidate JW480 (12 nM) [3]. Critically, the halonaphthyl carbamate chemotype offers a structurally distinct scaffold relative to the JW series (which incorporates a 2-isopropylphenyl-ethylcarbamate core), providing an alternative chemical starting point for medicinal chemistry campaigns aiming to circumvent intellectual property, improve physicochemical properties, or address scaffold-specific off-target liabilities. The 6-propyl substituent additionally introduces increased lipophilicity (estimated logP elevation relative to the unsubstituted parent) that may influence membrane permeability and protein binding — parameters that can be either advantageous or disadvantageous depending on the specific experimental context.

Tool compound selection Chemotype comparison KIAA1363 Inhibitor benchmarking Chemical probe

Optimal Research and Procurement Scenarios for 1-Bromo-6-propyl-2-naphthalenyl Ester N,N-Dimethylcarbamic Acid


Structure-Activity Relationship Expansion Around the 6-Position of Halonaphthyl Carbamate-Based KIAA1363 Inhibitors

Investigators building upon the Shreder et al. (2012) SAR study [1] can use this compound as a benchmark reference point for exploring further 6-position modifications. With its IC₅₀ of 130 nM [2], it represents a defined potency anchor against which new 6-alkyl, 6-aryl, or 6-heteroalkyl derivatives can be quantitatively compared. The 1-bromo substituent serves as an optimal halogen for further diversification via cross-coupling chemistry (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage functionalization of the naphthalene core while maintaining the pharmacophoric carbamate warhead.

Chemoproteomic Target Engagement Studies Using Activity-Based Protein Profiling (ABPP)

Given the covalent carbamylation mechanism confirmed for the halonaphthyl carbamate series [1], this compound is suitable for competitive ABPP experiments designed to measure KIAA1363 target occupancy in cellular lysates or live cells. At an IC₅₀ of 130 nM [2], the compound achieves substantial target engagement at sub-micromolar treatment concentrations, enabling dose-dependent competition with fluorescent activity-based probes (e.g., fluorophosphonate-rhodamine or TAMRA-FP). This application leverages the covalent binding mode to 'lock in' target engagement before probe labeling, reducing signal variability from reversible dissociation during sample processing.

Halogen-Dependent Binding Mode Studies (Br vs. Cl vs. F at the Naphthalene 1-Position)

The direct head-to-head potency comparison between the 1-bromo (130 nM) and 1-chloro (150 nM) 6-propyl analogs [2][3] provides a quantitative framework for investigating halogen-dependent interactions within the KIAA1363 active site. Researchers can employ this compound as the bromine-containing representative in a halogen-scanning panel to probe whether halogen bonding, steric effects, or electronic effects dominate the binding interaction. Co-crystallization or molecular docking studies with this compound may reveal whether the bromine atom engages in specific halogen-bonding interactions with backbone carbonyl oxygens or side-chain residues in the KIAA1363 active site.

Scaffold-Hopping Benchmark for KIAA1363 Inhibitor Discovery Programs

When a drug discovery program aims to identify novel KIAA1363 inhibitor chemotypes distinct from the JW series (JW480, IC₅₀ = 12 nM) [4], this halonaphthyl carbamate compound provides a well-characterized alternative starting scaffold with known potency (130 nM) [2] and a confirmed covalent mechanism [1]. It can serve as a positive control and potency benchmark during high-throughput screening campaigns, hit validation, and initial hit-to-lead optimization, enabling direct comparison of new chemical matter against a structurally distinct but mechanistically related reference inhibitor.

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